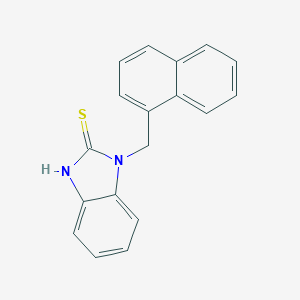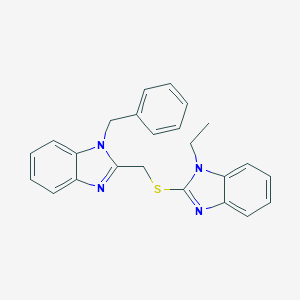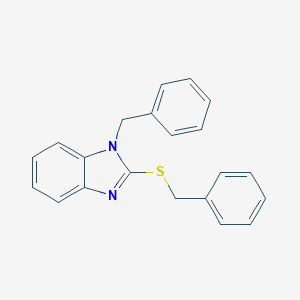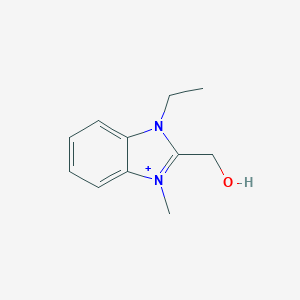![molecular formula C18H18N4OS B498884 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether](/img/structure/B498884.png)
4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether typically involves the reaction of 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent, and its derivatives are being explored for their anticancer properties.
Mechanism of Action
The mechanism of action of 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar compounds include other triazolobenzimidazole derivatives such as 9-ethyl-3-{[2-(4-methylphenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and properties. The unique combination of the triazolo and benzimidazole moieties in 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
4-methyl-1-[2-(4-methylphenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)23-11-12-24-18-20-19-17-21(2)15-5-3-4-6-16(15)22(17)18/h3-10H,11-12H2,1-2H3 |
InChI Key |
RRTWZQQFKAYVDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C3N2C4=CC=CC=C4N3C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C3N2C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B498804.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498808.png)
![2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole](/img/structure/B498809.png)
![1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B498812.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498813.png)

![Benzimidazole, 1-ethyl-2-[2-[4-(1,1-dimethylethyl)phenoxy]ethylthio]-](/img/structure/B498817.png)


![2-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B498820.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498822.png)
![5-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B498823.png)

